molecular formula C21H26ClNO4 B10796182 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol

Cat. No.: B10796182
M. Wt: 391.9 g/mol
InChI Key: IFUQBAKVTWMUSZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro group, multiple ethoxy groups, and a tetrahydroisoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of ethoxy groups and the chloro substituent. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and chlorinating agents such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol
  • 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol

Uniqueness

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol is a compound of interest due to its potential biological activities. This compound features a tetrahydroisoquinoline moiety that is known for various pharmacological effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C19H22ClNO3C_{19}H_{22}ClNO_3 with a specific structure that includes a chloro group and ethoxy substituents on the phenolic ring and the tetrahydroisoquinoline structure. The SMILES representation is Cl.CCOc1cc2CCNCc2cc1OCC .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the tetrahydroisoquinoline structure may contribute to this effect by scavenging free radicals and reducing oxidative stress in biological systems.

Neuroprotective Effects

Studies have shown that tetrahydroisoquinolines can exert neuroprotective effects. For instance, compounds in this class have been reported to modulate neurotransmitter systems and reduce neuroinflammation, which are critical factors in neurodegenerative diseases. The specific compound under investigation may share these properties, potentially offering protection against excitotoxicity and neuronal damage.

Pharmacological Studies

Pharmacological evaluations of related compounds have demonstrated various effects:

  • Inhibition of Enzymatic Activity : Some tetrahydroisoquinolines inhibit enzymes involved in neurotransmitter metabolism, which can lead to increased levels of beneficial neurotransmitters like dopamine and serotonin.
  • Modulation of Receptor Activity : Certain derivatives have been shown to act as positive allosteric modulators at NMDA receptors, suggesting potential applications in treating conditions like depression or anxiety disorders .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntioxidantScavenging free radicals
NeuroprotectiveReduces neuroinflammation; protects neurons
Enzyme InhibitionInhibits MAO and COMT activity
Receptor ModulationPositive modulation of NMDA receptors

Neuroprotective Study

A study investigated the effects of similar tetrahydroisoquinoline derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to controls. This suggests that this compound may also confer similar protective benefits against neurotoxic agents.

Behavioral Assessments

In animal models, administration of related compounds has shown improvements in behavioral outcomes associated with anxiety and depression. Such findings underscore the potential for this compound to influence mood-regulating pathways through its interaction with neurotransmitter systems.

Properties

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

IUPAC Name

2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol

InChI

InChI=1S/C21H26ClNO4/c1-4-25-17-10-13-7-8-23-20(15(13)12-18(17)26-5-2)14-9-16(22)21(24)19(11-14)27-6-3/h9-12,20,23-24H,4-8H2,1-3H3

InChI Key

IFUQBAKVTWMUSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)Cl)O)OCC)OCC

Origin of Product

United States

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